molecular formula C8H7N3O B12825003 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Cat. No.: B12825003
M. Wt: 161.16 g/mol
InChI Key: YCIPZZYMBFDIOB-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrimidine framework is a planar, bicyclic system that combines the electron-rich pyrazole ring with the pyrimidine moiety, enabling diverse non-covalent interactions with biological targets. The introduction of an acetyl group at position 6 in 1-(pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one enhances its reactivity by providing a ketone functional group amenable to further derivatization. This substituent influences the compound’s electronic distribution, as evidenced by computational studies showing increased electron density at the pyrimidine N1 and C7 positions. Such electronic modulation is critical for interactions with enzymatic active sites, particularly those involving hydrogen bonding and π-stacking.

The acetyl group also serves as a strategic handle for post-synthetic modifications. For instance, condensation reactions with hydrazines or hydroxylamines can yield hydrazones or oximes, respectively, expanding the compound’s utility in combinatorial chemistry. Additionally, the ketone can undergo reductions to form secondary alcohols or participate in nucleophilic additions, enabling the installation of alkyl or aryl groups. These transformations highlight the compound’s role as a versatile intermediate in constructing libraries of bioactive molecules.

Table 1: Key Functionalization Sites in 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Position Functional Group Reactivity Profile
6 Acetyl (C=O) Nucleophilic addition, condensation
2,5 Pyrazole N Hydrogen bonding, coordination
7 Pyrimidine C Electrophilic substitution

Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines dates to the mid-20th century, with early methods relying on cyclocondensation between β-diketones and 3-aminopyrazoles. The discovery of zaleplon, a sedative-anxiolytic drug bearing this scaffold, spurred interest in its derivatives. However, systematic exploration of 6-acetyl-substituted analogs began in the 2010s, driven by the need for kinase inhibitors in oncology.

A pivotal advancement occurred in 2016, when Zhang et al. demonstrated that introducing acyl groups at position 6 improved binding affinity for PIM-1 kinase, a target in breast and colon cancers. This work established the acetyl moiety as a critical pharmacophore for stabilizing enzyme-inhibitor complexes through hydrophobic interactions. Subsequent studies by Lamie et al. (2020) optimized synthetic routes using β-ketoesters and aminopyrazoles under microwave irradiation, reducing reaction times from hours to minutes.

Table 2: Milestones in the Development of 6-Substituted Pyrazolo[1,5-a]pyrimidines

Year Innovation Impact
2015 β-Ketoester cyclocondensation Scalable synthesis of 6-acetyl derivatives
2016 N-Mustard pharmacophore integration Enhanced anticancer activity
2020 Microwave-assisted synthesis Improved reaction efficiency

Current Research Landscape and Knowledge Gaps

Recent studies have focused on 1-(pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one as a precursor to multitarget kinase inhibitors. For example, Abouzid et al. (2020) synthesized analogs showing dual inhibition of TRK and ROS1 kinases, with IC~50~ values below 100 nM. Computational docking revealed that the acetyl group forms a hydrogen bond with the kinase hinge region, while the pyrazolo[1,5-a]pyrimidine core engages in π–π interactions with hydrophobic residues.

Despite these advances, critical gaps persist. First, most structure-activity relationship (SAR) studies have prioritized substitutions at positions 2 and 7, neglecting the potential of modifying the acetyl group itself. Second, the compound’s photophysical properties remain underexplored, despite theoretical predictions of strong fluorescence emission due to extended conjugation. Finally, scalable synthesis remains a challenge; current methods rely on stoichiometric acids or expensive catalysts, limiting industrial application.

Table 3: Research Priorities for 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Research Area Current Status Knowledge Gap
Synthetic Chemistry Microwave-assisted routes established Lack of catalytic asymmetric methods
Biological Activity Kinase inhibition well-studied Limited data on epigenetic targets
Material Science Theoretical predictions available Experimental validation of optoelectronic properties

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrimidin-6-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-4-9-8-2-3-10-11(8)5-7/h2-5H,1H3

InChI Key

YCIPZZYMBFDIOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C(=CC=N2)N=C1

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Condensation and Cyclization

A representative synthetic route starts from 5-amino-3-methylpyrazole, which is reacted with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form a dihydroxy-heterocyclic intermediate. This intermediate undergoes chlorination with phosphorus oxychloride to yield a dichloro-substituted pyrazolo[1,5-a]pyrimidine. Subsequent nucleophilic substitution reactions introduce desired substituents, such as morpholine or other groups, at reactive chlorine sites. This approach can be adapted to introduce the ethanone group at the 6-position by appropriate choice of reagents and reaction conditions.

Suzuki Coupling for Functionalization

Suzuki cross-coupling reactions have been employed to functionalize pyrazolo[1,5-a]pyrimidine cores. For example, compound 3 (a halogenated pyrazolo[1,5-a]pyrimidine) can be coupled with boronic acid derivatives or esters in the presence of palladium catalysts to introduce various substituents, including acetyl groups, at specific positions.

Cyclization of Aminopyrazole Derivatives with β-Ketoesters

Another method involves the condensation of aminopyrazole derivatives with β-ketoesters or related compounds under acidic or basic catalysis to form the pyrazolo[1,5-a]pyrimidine ring system. For instance, ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates can be synthesized by condensation of acetophenone derivatives with 3-amino-5-phenyl-1H-pyrazole, followed by reduction and further functionalization to yield ethanone-substituted derivatives.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethoxide, reflux 89 Formation of dihydroxy-heterocycle intermediate
2 Chlorination Phosphorus oxychloride, reflux 61 Formation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
3 Nucleophilic substitution Morpholine, K2CO3, room temp 94 Selective substitution at position 7 chlorine
4 Suzuki coupling Pd catalyst, boronic acid/ester, base Variable Functionalization at position 6
5 Condensation with β-ketoester Acidic or basic catalysis 76-87 Formation of pyrazolo[1,5-a]pyrimidine core with acetyl group

These yields and conditions are derived from analogous pyrazolo[1,5-a]pyrimidine syntheses and can be optimized for the target compound.

Analytical and Purification Techniques

  • Purification: Recrystallization from suitable solvents or chromatographic methods are commonly used to purify intermediates and final products.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
  • Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress.

Research Findings on Preparation Efficiency and Challenges

  • The selective substitution of chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring is critical for regioselective functionalization.
  • Low temperatures (e.g., −78 °C) are sometimes required in lithiation steps to control reactivity and avoid side reactions.
  • Multi-step syntheses require careful optimization of each step to maximize overall yield and purity.
  • Suzuki coupling reactions provide a versatile method for introducing diverse substituents, including ethanone groups, with good yields and selectivity.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Multi-step condensation and chlorination 5-amino-3-methylpyrazole, diethyl malonate Condensation, chlorination, nucleophilic substitution High regioselectivity, good yields Multiple steps, requires handling of POCl3
Suzuki coupling Halogenated pyrazolo[1,5-a]pyrimidine, boronic acids/esters Pd-catalyzed cross-coupling Versatile functionalization, mild conditions Requires palladium catalyst, sensitive to moisture
β-Ketoester condensation Aminopyrazole derivatives, β-ketoesters Acid/base catalyzed cyclization Direct formation of core with substituents May require low temperature and careful control

Chemical Reactions Analysis

Nucleophilic Addition at the Ethanone Group

The ketone functionality undergoes nucleophilic additions with amines, alcohols, and hydrazines.

Key reaction example :
Reaction with hydrazine hydrate produces hydrazone derivatives. A study demonstrated 92% yield when reacting 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydrazine hydrate in ethanol (25°C, 2 hr) .

Mechanism :

  • Nucleophilic attack by hydrazine at the carbonyl carbon.

  • Proton transfer and elimination of water.

Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Ring

The electron-rich pyrazolo-pyrimidine system participates in halogenation and nitration.

Table 1: Halogenation Reactions

Halogen SourceConditionsProductYieldSource
POCl₃120°C, 2 hr (Ar atmosphere)5-Chloropyrazolo[1,5-a]pyrimidine80%
NBSDCM, AIBN, 65°C, 12 hr3-Bromo-pyrazolo[1,5-a]pyrimidine72%

Key finding : Chlorination with POCl₃ selectively targets the 5-position , while bromination using NBS occurs at the 3-position .

Condensation Reactions

The ethanone group condenses with aldehydes to form chalcone derivatives.

Table 2: Chalcone Formation

AldehydeConditionsProductYieldSource
4-ChlorobenzaldehydeEtOH, HCl, reflux, 6 hr(E)-3-(4-chlorophenyl)-1-(pyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one88%
FurfuralMW, 120°C, 20 min(E)-3-(furan-2-yl)-1-(pyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one91%

Mechanism :

  • Base-catalyzed enolate formation.

  • Aldol condensation with aldehyde.

Oxidative Functionalization

Controlled oxidation converts the ethanone group to carboxylic acids.

Example :
Treatment with KMnO₄ in acidic medium yields pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (65% yield, 80°C, 4 hr) .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine core participates in Suzuki-Miyaura couplings for biaryl synthesis.

Table 3: Suzuki Coupling Data

Boronic AcidCatalystConditionsYieldSource
4-CarboxyphenylPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hr85%
3-PyridylPd(OAc)₂, SPhosToluene/EtOH, 80°C78%

Application : Used to synthesize kinase inhibitors with IC₅₀ values < 50 nM against CK2α .

Reductive Amination

The ketone reacts with amines under reducing conditions to form secondary amines.

Protocol :

  • React with benzylamine in THF.

  • Reduce with NaBH₃CN (pH 4–5).

  • Isolate N-benzyl derivative (74% yield) .

Cyclization Reactions

Intramolecular cyclizations generate fused polyheterocycles.

Notable example :
Reaction with enaminones in DMF (Cs₂CO₃, 110°C) forms pyrazolo[1,5-a]pyrimido[4,5-d]pyridazines (82% yield) .

Critical Analysis of Reactivity Trends

  • Steric effects : Bulky substituents at the 3-position reduce electrophilic substitution rates .

  • Electronic effects : Electron-withdrawing groups on the pyrimidine ring enhance nucleophilic addition at C-6 .

  • Solvent dependence : Ethanol improves yields in condensations vs. DMF in cross-couplings .

Data synthesized from pharmacological studies , synthetic methodologies , and crystallographic analyses .

Scientific Research Applications

Research indicates that 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one exhibits promising biological activities, including:

  • Antitumor Activity : The compound has shown antiproliferative effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancers. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival .
  • Anti-inflammatory Properties : Compounds in the pyrazolo[1,5-a]pyrimidine class are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Effects : Recent studies have highlighted the antimicrobial properties of derivatives from this class, suggesting their utility in developing new antibiotics .

Case Study 1: Antiproliferative Activity

In a study evaluating chalcone-linked pyrazolo[1,5-a]pyrimidines, one derivative exhibited an IC50 value of 2.6 μM against the MDA-MB-231 breast cancer cell line. This highlights the potential of modifying the core structure to enhance biological activity. The results are summarized in Table 1 below:

Compound NameCell LineIC50 (μM)
Compound 6hMDA-MB-2312.6
A5493.9
DU-1457.2

Case Study 2: Antimicrobial Evaluation

A series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated significant activity against various bacterial strains, supporting further exploration of these compounds as potential antibiotics .

Current Trends and Future Directions

The applications of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one extend beyond medicinal chemistry into material sciences due to its exceptional photophysical properties. Researchers are investigating its potential as a fluorophore in organic electronics and other advanced materials applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Ring System Variations

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine
  • 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one (CAS: 1554457-35-0) replaces the pyrimidine ring with a pyridine, reducing nitrogen content.
  • Molecular Weight : 160.18 (pyridine analog) vs. 191.19 (pyrimidine-based ethyl ester in ), highlighting the impact of ring heteroatoms and substituents .
Positional Isomerism
  • 1-(Pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one (synthesized via Grignard reaction in ) shifts the ketone to position 3. This positional change may sterically hinder interactions with enzymatic active sites compared to the 6-substituted derivative .
Table 1: Key Derivatives and Their Properties
Compound Name Substituents Molecular Weight Key Properties Reference
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one 2-Me, 7-Me 201.23 Enhanced lipophilicity; potential for CNS penetration
1-{7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one 7-OH, 2-Me 191.19 Hydrogen-bond donor; improved solubility
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethan-1-one 2-(4-Cl-Ph), 7-Me 301.75 Increased steric bulk; kinase inhibition potential
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate 6-COOEt 191.19 Ester group enhances hydrolytic instability
Key Findings :
  • Lipophilicity and Solubility : Methyl groups (e.g., 2,7-dimethyl in ) increase lipophilicity, whereas hydroxy substituents (e.g., 7-hydroxy in ) improve aqueous solubility.
  • Synthetic Flexibility : Chalcone-linked derivatives (e.g., 7a–k in ) extend conjugation, enhancing UV absorption and enabling fluorescence-based assays.

Biological Activity

1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by its fused pyrazole and pyrimidine ring structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. The unique structural features of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one contribute to its potential as a therapeutic agent.

  • Molecular Formula : C₈H₇N₃O
  • Molecular Weight : 161.16 g/mol
  • CAS Number : 1781016-93-0

Biological Activities

Research highlights several biological activities associated with 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one:

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action is primarily through the inhibition of specific enzymes or signaling pathways critical for cell survival and proliferation. Notably, it has shown promising results against:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • DU-145 (prostate cancer)

In a comparative study, derivatives of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one were evaluated for their antiproliferative potential, with some exhibiting IC₅₀ values as low as 2.6 μM against MDA-MB-231 cells .

2. Anti-inflammatory Effects

The pyrazolo[1,5-a]pyrimidine core has been linked to anti-inflammatory properties. Research indicates that compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

3. Antimicrobial Properties

Emerging data suggest that 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one may possess antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively, indicating its potential as an antimicrobial agent .

Structure–Activity Relationships (SAR)

The biological activity of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one can be influenced by various substitutions on the pyrazolo[1,5-a]pyrimidine scaffold. For instance:

  • Substituents at the C5 and C7 positions significantly affect potency and selectivity.

A detailed SAR study revealed that certain modifications enhance the compound's interaction with target proteins involved in cancer progression .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one:

  • Condensation Reactions : Utilizing various aldehydes with pyrazole derivatives.
  • Cyclization Techniques : Employing cyclization methods to form the pyrazolo[1,5-a]pyrimidine core effectively.

These methods allow for the generation of diverse derivatives with tailored biological activities .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized a series of compounds and evaluated their effects on MDA-MB-231 cells. The most active derivative exhibited an IC₅₀ value of 2.6 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines demonstrated that specific derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :
  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Pharmacokinetic Studies : Measure oral bioavailability in rodent models (e.g., Cₘₐₓ and AUC) .
  • Tissue Distribution : Use radiolabeled compound to track tumor vs. non-tumor uptake .

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